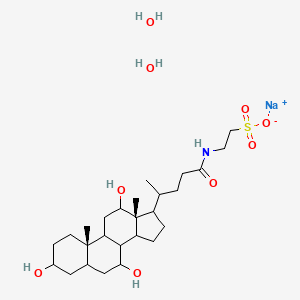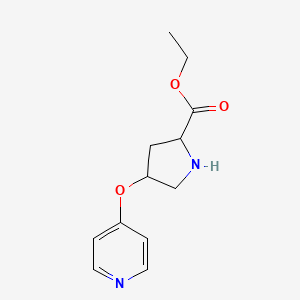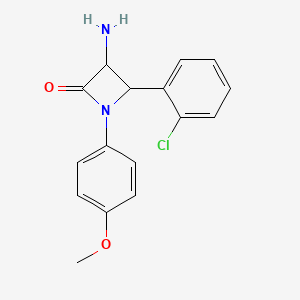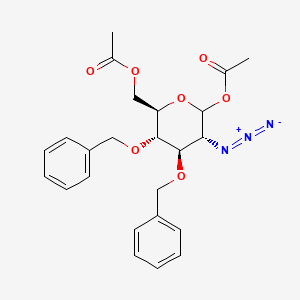
Sodium taurocholate hydrate;N-Choloyltaurine (sodium salt hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It occurs as a sodium salt in the bile of mammals and is a conjugate of cholic acid with taurine . This compound is crucial for the digestion and absorption of lipids in the small intestine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Taurocholic acid is synthesized from cholic acid. The synthesis involves the conjugation of cholic acid with taurine. The reaction typically occurs under mild conditions, with the presence of a coupling agent to facilitate the formation of the amide bond between cholic acid and taurine .
Industrial Production Methods: Commercially, taurocholic acid is manufactured from cattle bile, a byproduct of the meat-processing industry . The bile is processed to extract cholic acid, which is then conjugated with taurine to produce taurocholic acid. The final product is often purified and crystallized to obtain the sodium salt hydrate form.
Types of Reactions:
Oxidation: Taurocholic acid can undergo oxidation reactions, particularly at the hydroxyl groups on the steroid nucleus.
Reduction: The compound can be reduced, although this is less common compared to oxidation.
Substitution: Taurocholic acid can participate in substitution reactions, especially at the sulfonic acid group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of taurocholic acid.
Reduction Products: Reduced forms of taurocholic acid.
Substitution Products: Substituted derivatives where the sulfonic acid group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Taurocholic acid has a wide range of applications in scientific research:
Wirkmechanismus
Taurocholic acid acts as a detergent to solubilize fats for absorption in the small intestine. It is absorbed itself and plays a role in the enterohepatic circulation of bile acids. The compound modulates the activity of several molecular targets, including the ileal sodium/bile acid cotransporter, G-protein coupled bile acid receptor 1, and bile salt-activated lipase . These interactions facilitate the emulsification and absorption of dietary fats.
Vergleich Mit ähnlichen Verbindungen
Glycocholic Acid: Another bile acid conjugate, but with glycine instead of taurine.
Taurodeoxycholic Acid: A bile acid conjugate with a similar structure but different hydroxylation pattern.
Glycodeoxycholic Acid: Similar to taurocholic acid but conjugated with glycine and with a different hydroxylation pattern.
Uniqueness of Taurocholic Acid: Taurocholic acid is unique due to its specific conjugation with taurine, which imparts distinct physicochemical properties. It has a higher solubility in water compared to glycocholic acid and exhibits different biological activities due to the presence of the sulfonic acid group .
Eigenschaften
Molekularformel |
C26H48NNaO9S |
|---|---|
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate;dihydrate |
InChI |
InChI=1S/C26H45NO7S.Na.2H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;2*1H2/q;+1;;/p-1/t15?,16?,17?,18?,19?,20?,21?,22?,24?,25-,26+;;;/m0.../s1 |
InChI-Schlüssel |
GYRLGILDCKQBJF-DLOVWNKMSA-M |
Isomerische SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O.O.[Na+] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B14795146.png)
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)

![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)

![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)

![2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)
![N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B14795223.png)
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795224.png)
